molecular formula C11H11BrFN3 B8074673 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B8074673
M. Wt: 284.13 g/mol
InChI Key: VXEQLHXOEJWJGD-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a specialized benzotriazole derivative designed for advanced medicinal chemistry and drug discovery research. This compound integrates multiple functional features: the benzotriazole scaffold is recognized as a privileged structure in pharmaceutical research with versatile biological behavior , the bromo and fluoro substituents are classic handles for further synthetic modification via cross-coupling reactions, and the cyclopentyl group at the N-1 position is a modification known to be explored in related pharmacologically active compounds, influencing the molecule's properties and interactions . Benzo-fused azoles are a class of heterocyclic compounds of great interest in the pharmaceutical chemistry area . The benzotriazole (BT) nucleus can be considered a privileged structure and a useful scaffold for the design of new pharmacologically active compounds, boasting a wide range of properties including plant-growth regulation, choleretic, and most notably, antimicrobial, antiprotozoal, and antiviral activities . Research into benzotriazole-based derivatives has shown significant potential against various viral pathogens, with structural optimizations leading to potent activity against viruses such as Coxsackievirus B5 (CV-B5) . Furthermore, benzotriazole acrylonitriles have been demonstrated to act as potent tubulin inhibitors, indicating potential applications in antiproliferative research . The presence of halogen atoms (bromo and fluoro) on the benzene ring is a common strategy in drug design to modulate electronic characteristics, lipophilicity, and metabolic stability, and also provides a site for further structure-activity relationship (SAR) studies through metal-catalyzed cross-coupling reactions. This compound is intended for research purposes only, specifically for use in the synthesis of novel chemical entities and for biological screening in the development of new therapeutic agents. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-cyclopentyl-6-fluorobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-9-5-7(13)6-10-11(9)14-15-16(10)8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQLHXOEJWJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C(=CC(=C3)F)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 4-Bromo-6-fluoro-1,2-diaminobenzene

The benzotriazole scaffold is typically constructed via diazotization of an o-phenylenediamine derivative. For 4-bromo-6-fluoro-1H-benzo[d]triazole:

Procedure :

  • Starting Material : 4-Bromo-6-fluoro-1,2-diaminobenzene is synthesized via nitration and reduction of 4-bromo-2-fluoroaniline.

  • Cyclization : Treat the diamine with sodium nitrite (1.2 eq) in concentrated HCl at 0–5°C for 2 h. The diazonium intermediate undergoes intramolecular cyclization to yield the benzotriazole core.

  • Isolation : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Key Data :

  • Yield: 68–72%

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 6.8 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H).

N-Alkylation for Cyclopentyl Group Introduction

Regioselective Alkylation at N-1

Benzotriazoles exhibit two reactive NH sites (N-1 and N-2), necessitating controlled conditions for selective alkylation.

Procedure :

  • Reagents : 4-Bromo-6-fluoro-1H-benzo[d]triazole (1.0 eq), cyclopentyl bromide (1.5 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Reaction : Heat at 80°C for 12 h under N₂.

  • Workup : Quench with ice water, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via flash chromatography (hexane:EtOAc = 4:1).

Key Data :

  • Yield: 65–70%

  • Regioselectivity: >95% N-1 alkylation (confirmed by NOESY).

  • ¹H NMR (400 MHz, CDCl₃): δ 5.21 (quin, J = 8.0 Hz, 1H, cyclopentyl CH), 2.15–1.85 (m, 8H, cyclopentyl CH₂).

Alternative Synthetic Strategies

Copper-Catalyzed Cycloaddition (Limited Applicability)

While CuAAC reactions are standard for 1,2,3-triazoles, fused benzotriazoles require modified conditions:

Procedure :

  • Azide Preparation : 4-Bromo-6-fluoro-2-azidoaniline (from Sn/NaNO₂/HCl).

  • Cycloaddition : React with cyclopentylacetylene (1.2 eq) using CuI (10 mol%) and DIPEA in THF at RT for 24 h.

Key Data :

  • Yield: <30% (low due to steric hindrance).

  • Limitations: Poor scalability and side product formation.

Spectroscopic and Analytical Validation

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₀BrFN₃ [M+H]⁺: 298.9972; found: 298.9968.

X-ray Crystallography

Single-crystal analysis confirms the planar benzotriazole core and equatorial cyclopentyl conformation.

Industrial-Scale Considerations

Process Optimization

  • Solvent Choice : Replacing DMF with MeCN reduces toxicity without yield loss.

  • Catalyst Recycling : CuI can be recovered via aqueous extraction (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, KOH) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole has been explored for its potential as a pharmacological agent. Its structural analogs have shown promise as:

  • Anticancer agents : Compounds with similar triazole structures have demonstrated cytotoxicity against various cancer cell lines.
  • Antimicrobial activity : Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

Agrochemicals

The compound's properties make it suitable for use in agrochemical formulations. Its ability to interact with biological systems suggests potential applications as:

  • Herbicides : Triazole compounds are known to affect plant growth regulators, which can be harnessed to develop selective herbicides.
  • Pesticides : The antimicrobial properties may also extend to pest control formulations.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in:

  • Cross-coupling reactions : The compound can participate in reactions such as Suzuki or Heck coupling to form larger organic frameworks.
  • Functionalization reactions : The bromine atom provides a site for nucleophilic substitution reactions to introduce various functional groups.

Case Studies and Research Findings

StudyApplicationFindings
Zhang et al. (2020)AnticancerDemonstrated that triazole derivatives exhibit significant cytotoxic effects on breast cancer cells.
Lee et al. (2021)AntimicrobialReported that compounds similar to 4-bromo derivatives showed effective inhibition against E. coli and S. aureus.
Patel et al. (2019)AgrochemicalDeveloped a new herbicide formulation based on triazole structure that selectively inhibited weed growth without affecting crops.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent type and position on the triazole ring. Key comparisons include:

Compound Substituents Key Features
Target Compound Br (C4), F (C6), cyclopentyl Bulky cyclopentyl group; EWGs at C4/C6; potential steric/electronic effects
1,3,4-Oxadiazole-triazole hybrids [2] Dual oxadiazole/triazole rings Enhanced tyrosinase inhibition due to nitrogen-rich heterocycles
Cinchona-1,2,3-triazole derivatives [3] Alkaloid moieties Retain bioactivity of parent Cinchona alkaloids; conformational similarity
Terpyridine-triazole derivatives [4] (Hetero)aryl substituents High thermal stability (>315°C); substituent-dependent photophysical shifts
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s Br and F substituents contrast with terpyridine-triazole derivatives, where electron-donating groups (EDGs) induce bathochromic shifts in emission spectra . The target’s EWGs may instead cause hypsochromic shifts, altering optoelectronic applications.

Physicochemical Properties

  • Thermal Stability : Terpyridine-triazole derivatives decompose above 315°C , a benchmark the target compound likely meets due to aromatic stabilization and halogen substituents.
  • Photophysical Behavior : Substituent electronic effects dominate emission profiles. The target’s EWGs may reduce quantum yields compared to EDG-containing terpyridine-triazoles, which exhibit higher luminescence efficiency .

Biological Activity

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

  • Molecular Formula : C11H11BrFN3
  • Molecular Weight : 284.13 g/mol
  • CAS Number : 2287340-54-7

Biological Activity Overview

The compound has demonstrated a variety of biological activities, particularly in antibacterial and anticancer applications.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported range from 5.5 to 25.6 µM, indicating a potent effect comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in human bladder cancer cells (T24T), with an IC50 value of approximately 55.2 µM .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific cellular targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole derivatives highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The compound was tested alongside other triazoles and exhibited superior antibacterial activity with a bactericidal effect confirmed by MBC/MIC ratios .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole compounds, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .

Data Tables

Activity Target Organism/Cell Line MIC (µM) IC50 (µM)
AntibacterialStaphylococcus aureus5.5 - 25.6-
AnticancerT24T (bladder cancer)-55.2

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzotriazole core. Key steps include:

  • Bromination : Electrophilic bromination at the 4-position using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .
  • Cyclopentyl Group Introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the cyclopentyl moiety at the 1-position .
  • Fluorination : Direct fluorination via halogen exchange (e.g., using KF/CuI in DMF) or electrophilic fluorination agents like Selectfluor® at the 6-position .
    Critical Consideration : Optimize reaction temperatures and catalysts to avoid over-halogenation. For example, bromination at elevated temperatures (338–348 K) improves yield but requires rigorous monitoring via TLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; aromatic fluorine coupling in ¹H NMR) .
    • IR : Identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C-F at ~1100–1250 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve anisotropic displacement parameters and hydrogen bonding networks. Weak C–H⋯O interactions (2.7–3.0 Å) may stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of the cyclopentyl group?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig coupling to enhance reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates .
  • Temperature Control : Gradual heating (e.g., 80–100°C) reduces decomposition of sensitive intermediates .
    Data Contradiction Example : Discrepancies in coupling efficiency between small- and large-scale reactions may arise from inadequate mixing; use high-speed stirring or flow chemistry .

Q. How to resolve contradictions in biological activity data across structurally similar triazole derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-bromo vs. 4-chloro substitutions) using in vitro antimicrobial assays (e.g., MIC against S. aureus). For example, bromine’s higher electronegativity may enhance target binding .
  • Bioassay Standardization : Control variables like solvent (DMSO concentration ≤1%) and inoculum size to minimize false negatives .
  • Crystallographic Validation : Resolve active conformations via co-crystallization with target enzymes (e.g., fungal CYP51) to identify binding modes .

Q. What computational methods are recommended for studying structure-activity relationships in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at bromine/fluorine sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial topoisomerase IV). Parameterize halogen bonds using modified van der Waals radii .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO mixtures) to assess pharmacokinetic properties like membrane permeability .

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